N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide
Description
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a nitro group, and an isoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O6/c24-18-14-8-4-5-9-15(14)19(25)22(18)12-21(13-6-2-1-3-7-13)20(26)16-10-11-17(29-16)23(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWBUUYKYCGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoindole derivative, followed by the introduction of the furan ring and the nitro group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization, distillation, or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The furan ring and the isoindole moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso or nitrate derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of new compounds with different functional groups attached to the furan or isoindole rings.
Scientific Research Applications
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-(isopropylamino)-N-methyl-2-oxoethanaminium
- 2-({16-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl}methyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-N-phenylfuran-2-carboxamide stands out due to its combination of a furan ring, a nitro group, and an isoindole moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
